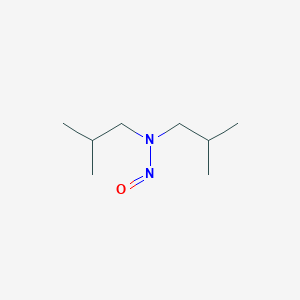
3-Benzyloxycarbonylamino-6-methyl-2-pyridone
Overview
Description
3-Benzyloxycarbonylamino-6-methyl-2-pyridone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BM212 and is a member of the pyridone family of compounds. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated.
Mechanism Of Action
The mechanism of action of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral polymerase enzyme. It has also been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of nucleotides, which are essential for cell growth and division.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone have been investigated in several studies. It has been shown to have low toxicity and does not cause significant damage to cells. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition, it has been shown to have a long half-life, which makes it an attractive candidate for therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is its low toxicity and good bioavailability. This makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone. One area of research is the investigation of its potential as an antiviral and anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic benefits. Another area of research is the development of more efficient synthesis methods for this compound, which could lead to increased yields and lower costs.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is a promising compound with potential therapeutic applications. Its synthesis method has been extensively studied, and its mechanism of action and physiological effects have been investigated. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop more efficient synthesis methods.
Scientific Research Applications
The potential therapeutic applications of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone have been extensively studied. This compound has been shown to have antiviral activity against several viruses, including the influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV). It has also been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
properties
CAS RN |
147269-61-2 |
|---|---|
Product Name |
3-Benzyloxycarbonylamino-6-methyl-2-pyridone |
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzyl N-(6-methyl-2-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c1-10-7-8-12(13(17)15-10)16-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
JADUYTQPLMAVIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

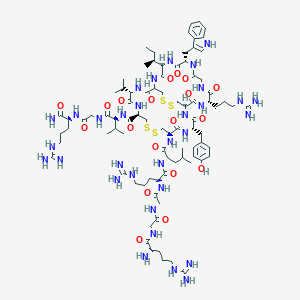
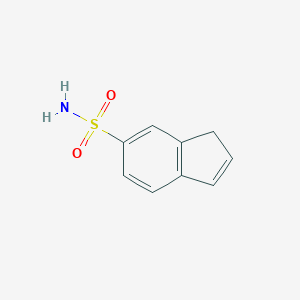
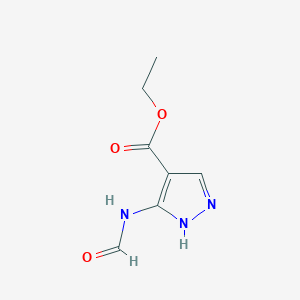

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
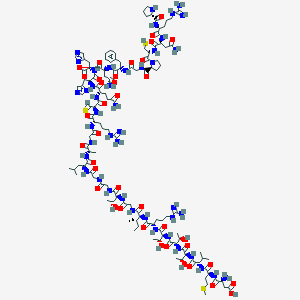
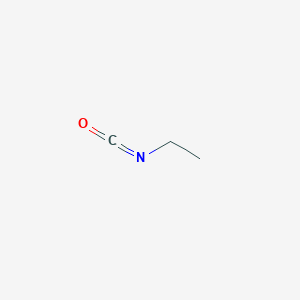
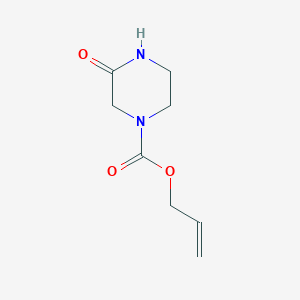
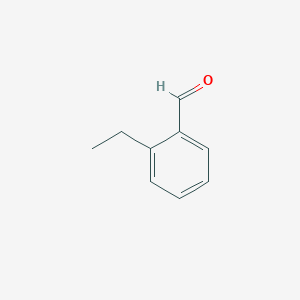
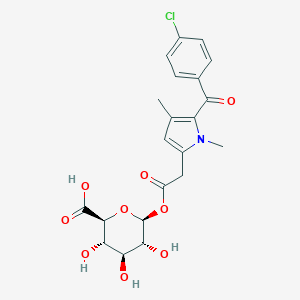
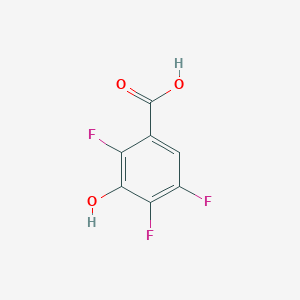
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
